![molecular formula C18H22N6O3 B2944439 3-(1-(4,5-二甲基-6-氧代-1,6-二氢嘧啶-2-基)-3,5-二甲基-1H-吡唑-4-基)-N-(5-甲基异恶唑-3-基)丙酰胺 CAS No. 1171732-93-6](/img/structure/B2944439.png)
3-(1-(4,5-二甲基-6-氧代-1,6-二氢嘧啶-2-基)-3,5-二甲基-1H-吡唑-4-基)-N-(5-甲基异恶唑-3-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methylisoxazol-3-yl)propanamide is a useful research compound. Its molecular formula is C18H22N6O3 and its molecular weight is 370.413. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methylisoxazol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methylisoxazol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和生物学评估
杀虫和抗菌潜力:该化合物参与了嘧啶连接的吡唑杂环化合物的合成,表现出显着的杀虫和抗菌潜力 (Deohate & Palaspagar,2020).
配合物的合成:它还用于合成氯化钯(II)配合物,这对于研究吡唑和嘧啶衍生物的配位化学很重要 (Palombo 等人,2019).
抗癌和抗 5-脂氧合酶剂:包括该化合物在内的新型吡唑并嘧啶衍生物已显示出作为抗癌和抗 5-脂氧合酶剂的潜力 (Rahmouni 等人,2016).
抗抑郁特性:该化合物的衍生物已被研究其潜在的抗抑郁作用 (Bailey 等人,1985).
抗菌应用:已经合成并评估了含有嘧啶环的新衍生物的抗菌活性,显示出中等的效果 (Farag 等人,2009).
杀虫活性:对包括该化合物衍生物在内的二氢哌嗪新烟碱类化合物的研究显示出有希望的杀虫活性 (Samaritoni 等人,2003).
吡唑并[3,4-d]嘧啶-4-酮衍生物的抗癌活性:研究重点介绍了吡唑并[3,4-d]嘧啶-4-酮衍生物(包括该化合物)的合成和评估,以了解其抗癌活性,特别是对乳腺腺癌的活性 (Abdellatif 等人,2014).
除草剂活性:已经合成并评估了某些衍生物的除草剂活性,显示出在该领域的有效性 (Liu 等人,2008).
抗糖尿病活性:吡唑的磺酰脲衍生物,包括该化合物,已被制备并评估为降血糖剂 (Soliman,1979).
属性
IUPAC Name |
3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-9-8-15(23-27-9)20-16(25)7-6-14-12(4)22-24(13(14)5)18-19-11(3)10(2)17(26)21-18/h8H,6-7H2,1-5H3,(H,19,21,26)(H,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSAQBULKYYRCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCC2=C(N(N=C2C)C3=NC(=C(C(=O)N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methylisoxazol-3-yl)propanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。